Functional Polarity Reversal: Bromerguride Is a D2 Antagonist While Lisuride Is a D2 Agonist
Bromerguride exhibits a complete reversal of pharmacodynamic profile compared to its parent compound lisuride. The bromine substitution at position 2 of the ergoline scaffold converts the molecule from a dopaminergic agonist into a dopaminergic antagonist [1]. In functional assays using recombinant human D2long receptors, lisuride displayed potent agonist activity (Emax: lisuride >> bromerguride), while bromerguride exhibited minimal agonist efficacy, consistent with its classification as a dopamine antagonist [2].
| Evidence Dimension | Functional activity at dopamine D2 receptor |
|---|---|
| Target Compound Data | Bromerguride: dopamine antagonist (minimal Emax agonist activity) |
| Comparator Or Baseline | Lisuride: dopamine agonist (Emax: lisuride >> bromerguride) |
| Quantified Difference | Complete functional reversal from agonist to antagonist profile |
| Conditions | Recombinant human D2long receptor; real-time calcium kinetic analysis; wild-type and mutant receptor constructs |
Why This Matters
This fundamental functional dichotomy means bromerguride and lisuride cannot be used interchangeably in experimental systems; selection of one over the other will produce directionally opposite effects on dopamine-mediated signaling, prolactin regulation, and behavioral readouts.
- [1] Hildebrand M, Hümpel M, Krause W, Täuber U. Pharmacokinetics of bromerguride, a new dopamine-antagonistic ergot derivative in rat and dog. Eur J Drug Metab Pharmacokinet. 1987 Jan-Mar;12(1):31-40. doi: 10.1007/BF03189859. PMID: 3609071. View Source
- [2] Real-time analysis of dopamine: antagonist interactions at recombinant human D2long receptor upon modulation of its activation state. Core.ac.uk. Dopamine and partial agonists (Emax: lisuride >> (+)-UH 232 ≃ bromerguride) displayed dissimilar Ca(2+) kinetic properties. View Source
